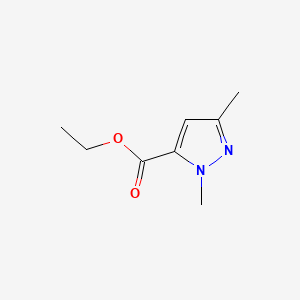

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Description

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS 5744-40-1) is a pyrazole-based ester with a molecular formula of C₈H₁₂N₂O₂ and a molar mass of 168.19 g/mol. It is synthesized via the reaction of methylhydrazine with intermediate precursors under controlled低温 conditions, yielding a yellow oil (92% purity) or colorless solid (mp 40–42°C) depending on purification methods . This compound serves as a key intermediate in pharmaceutical and agrochemical research, particularly in the development of insecticides and heterocyclic derivatives .

Propriétés

IUPAC Name |

ethyl 2,5-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-6(2)9-10(7)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSGPOXVDOROJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206054 | |

| Record name | 1,3-dimethyl-5-ethoxycarbonylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5744-40-1 | |

| Record name | 1,3-dimethyl-5-ethoxycarbonylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005744401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-dimethyl-5-ethoxycarbonylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,3-Dimethylpyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Two-Step Synthesis via Diethyl Oxalate and Methylhydrazine

Reaction Steps and Conditions

The most widely documented method involves a two-step synthesis, as described in the Chinese patent CN112279812A.

Step 1: Formation of the Intermediate

Diethyl oxalate reacts with acetone in the presence of sodium ethoxide and ethanol under tightly controlled temperatures (<15°C). The reaction proceeds via a Claisen condensation mechanism, forming an intermediate β-keto ester. Key parameters include:

- Molar Ratios :

- Ethanol : Diethyl oxalate = 6–9 : 1

- Sodium ethoxide : Diethyl oxalate = 0.45–0.5 : 1

- Acetone : Diethyl oxalate = 0.42–0.45 : 1

- Conditions : 24-hour reaction at <15°C, followed by pH adjustment to 2–3 using acetic acid.

Step 2: Cyclization with Methylhydrazine

The intermediate is dissolved in dimethylformamide (DMF) and reacted with methylhydrazine at 5–15°C. The mixture is heated to 40–50°C for 6 hours to facilitate pyrazole ring formation. Critical parameters include:

- Molar Ratios :

- DMF : Intermediate = 3–4 : 1

- Methylhydrazine : Intermediate = 1.5–1.6 : 1

- Workup : Reduced-pressure concentration and vacuum distillation yield the final product with >95% purity.

Table 1: Reaction Parameters for Two-Step Synthesis

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Temperature | <15°C | 5–15°C → 40–50°C |

| Time | 24 hours | 6 hours |

| Solvent | Ethanol | Dimethylformamide |

| Key Reagent | Sodium ethoxide | Methylhydrazine |

| Yield (Reported) | Not specified | Not specified |

Optimization Techniques

The patent highlights temperature control as critical for minimizing byproducts. Maintaining temperatures below 15°C during reagent addition prevents exothermic side reactions, while post-treatment with dichloromethane (8–12× volume relative to diethyl oxalate) enhances extraction efficiency.

One-Step Condensation with Ethyl 2,4-Dioxovalerate

Reaction Procedure

An alternative route involves the condensation of ethyl 2,4-dioxovalerate with hydrazine derivatives. As reported by Yan et al., phenylhydrazine reacts with ethyl 2,4-dioxovalerate in anhydrous ethanol at <5°C for 2 hours. The reaction proceeds via cyclocondensation, directly forming the pyrazole core.

Key Conditions :

- Solvent : Ethanol

- Temperature : <5°C during reagent addition, followed by ambient stirring.

- Workup : Ethyl acetate extraction, aqueous washing, and sodium sulfate drying.

Table 2: Reaction Parameters for One-Step Synthesis

| Parameter | Value |

|---|---|

| Temperature | <5°C (initial) |

| Time | 2 hours |

| Solvent | Ethanol |

| Key Reagent | Phenylhydrazine |

| Yield (Reported) | Not specified |

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

- Two-Step Method : Offers better control over regioselectivity and higher purity, making it suitable for industrial-scale production. The use of methylhydrazine instead of phenylhydrazine reduces isomer formation.

- One-Step Method : Faster but less selective, requiring additional purification steps. Ideal for laboratory-scale synthesis where time is prioritized over yield.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazole alcohols.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is widely used as an intermediate in the synthesis of more complex pyrazole derivatives. Its ester functional group offers distinct reactivity, facilitating various synthetic transformations.

Biochemistry

This compound has been studied for its interactions with enzymes and proteins, influencing cellular processes such as metabolism and signaling pathways. It can modulate enzyme activity through competitive inhibition or activation mechanisms .

Pharmaceutical Development

Research is ongoing to explore its potential as a pharmacophore in drug development. This compound has shown promise in developing compounds targeting specific biological pathways, which could lead to novel treatments for various diseases .

Agricultural Chemistry

The compound serves as a key intermediate in the synthesis of agrochemicals, including herbicides and fungicides. Its application helps improve crop yields and provides protection against pests .

Material Science

Researchers are investigating the potential of this compound in developing advanced materials, such as polymers and coatings that exhibit enhanced durability and resistance to environmental factors .

Analytical Chemistry

This compound is utilized as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances crucial for quality control in manufacturing .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated that the compound exhibited significant antibacterial activity, suggesting potential use in developing new antimicrobial agents.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific hydrolases revealed that it could act as a competitive inhibitor. This interaction provides insights into its role in metabolic pathways and potential therapeutic applications.

Mécanisme D'action

The mechanism of action of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Substituent Variations and Structural Similarity

The compound’s structural analogues differ primarily in substituent groups at the pyrazole ring or ester moiety. Key examples include:

Key Observations :

- Methyl ester analogues (e.g., 10250-59-6) exhibit reduced molecular weight (154.17 g/mol vs.

- N1-Ethyl substitution (50920-64-4) increases steric bulk, which may hinder crystallization or alter metabolic stability .

- Phenyl-substituted derivatives (10250-63-2) enhance lipophilicity, improving membrane permeability in biological systems .

- Brominated derivatives (5775-89-3) introduce electrophilic sites for cross-coupling reactions, expanding synthetic utility .

Physical and Chemical Properties

Notes:

- Brominated derivatives exhibit higher molecular weight and density due to the bromine atom’s mass and polarizability, influencing their crystallinity and intermolecular interactions .

Activité Biologique

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (EDMPC) is an organic compound recognized for its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer effects, along with relevant research findings and case studies.

- Molecular Formula : C₈H₁₂N₂O₂

- Molecular Weight : 168.19 g/mol

- CAS Number : 5744-40-1

EDMPC is a pyrazole derivative characterized by a five-membered ring structure containing two nitrogen atoms. It is commonly used as an intermediate in organic synthesis and has potential applications in pharmaceuticals and agrochemicals .

Antimicrobial Activity

EDMPC has been studied for its antimicrobial properties . Research indicates that it exhibits significant activity against various bacterial and fungal strains. For instance, a study showed that certain synthesized pyrazole derivatives, including EDMPC, displayed notable antifungal activity against pathogens such as Pyricularia oryae with an inhibition rate of 77.8% .

Table 1: Antimicrobial Activity of EDMPC

| Microorganism | Inhibition Rate (%) |

|---|---|

| Pyricularia oryae | 77.8 |

| Alternaria solani | 66.7 |

| Fusarium oxysporum | 55.6 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects . Studies suggest that EDMPC can modulate inflammatory pathways, potentially serving as a pharmacophore in drug development aimed at treating inflammatory diseases. Its mechanism involves inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Anticancer Properties

Recent investigations highlight the anticancer potential of EDMPC. Compounds based on the pyrazole structure have demonstrated significant cytotoxic effects against various cancer cell lines, including lung cancer (A549), breast cancer (MDA-MB-231), and colorectal cancer cells. For example, one study reported that EDMPC derivatives exhibited IC₅₀ values ranging from 3.79 to 42.30 µM against different cancer types .

Table 2: Anticancer Activity of EDMPC

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| A549 (Lung Cancer) | 3.79 |

| MDA-MB-231 (Breast) | 12.50 |

| NCI-H460 (Lung) | 42.30 |

The molecular mechanism of EDMPC's action involves its interaction with various biomolecules:

- Enzyme Interaction : EDMPC can bind to active sites of enzymes, inhibiting or activating their catalytic activity.

- Gene Expression Modulation : The compound influences transcription factors, leading to changes in gene expression and subsequent alterations in cellular functions.

- Cell Signaling Pathways : It affects cell signaling pathways that regulate cellular metabolism and growth.

Case Studies

- Antifungal Efficacy : A study evaluated the antifungal efficacy of EDMPC against Helicoverpa armigera, showing promising results that indicate its potential as a leading compound for further structural optimization .

- Cytotoxicity Assessment : In vivo studies assessed the cytotoxicity of EDMPC derivatives using zebrafish models, revealing an LC₅₀ value of 14.01 mg/L for specific derivatives, suggesting a favorable safety profile for therapeutic use .

Q & A

Q. How can the synthesis of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate be optimized for improved yield and purity?

The synthesis typically involves the reaction of methylhydrazine with precursors under anhydrous ethanol at sub-zero temperatures, followed by extraction and solvent removal . Key steps include maintaining strict temperature control (−5°C to 0°C) to minimize side reactions and using ethyl acetate for efficient extraction. Purity can be assessed via NMR spectroscopy by comparing chemical shifts to literature values (e.g., δ values in DMSO-d6). Discrepancies in physical states (e.g., yellow oil vs. colorless solid) may arise from residual solvents or impurities; recrystallization or column chromatography is recommended for further purification .

Q. What analytical methods are critical for validating the structure of this compound?

Structural validation requires a combination of NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹). Discrepancies with literature data, such as melting points or spectral peaks, should prompt re-evaluation of synthetic conditions or purity . For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or Mercury can resolve ambiguities by providing bond lengths and angles .

Q. How can researchers design synthetic routes for novel pyrazole-5-carboxylate derivatives?

Functionalization strategies include:

- Cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce aromatic groups .

- Ester hydrolysis under basic conditions to generate carboxylic acids for further derivatization .

- Amide coupling using activated intermediates like acyl chlorides (e.g., 1,3-dimethyl-1H-pyrazole-5-carboxyl chloride) with amines in THF or DMF . Reaction progress should be monitored via TLC or HPLC, and intermediates characterized spectroscopically.

Advanced Research Questions

Q. How can computational methods enhance the study of pyrazole-5-carboxylate derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces, to rationalize reactivity or intermolecular interactions . For crystallographic studies, Mercury software enables packing analysis and hydrogen-bonding pattern identification (e.g., graph-set notation for supramolecular aggregation) . These tools aid in designing derivatives with tailored bioactivity or crystallization behavior.

Q. What experimental design considerations are critical for evaluating biological activity (e.g., insecticidal effects)?

- Bioassay protocols : Use standardized models (e.g., cotton aphid mortality assays) with dose-response curves to determine LC₅₀ values .

- Control groups : Include untreated cohorts and reference compounds (e.g., commercial insecticides) to benchmark efficacy.

- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., methyl groups, ester chains) to identify pharmacophores. Biological data should be statistically validated (e.g., ANOVA) and correlated with computational descriptors like logP or polar surface area .

Q. How can crystallographic data resolve contradictions in reported physical properties?

Discrepancies in melting points or spectral data may arise from polymorphism or solvate formation. SC-XRD can distinguish between polymorphs by analyzing unit cell parameters and hydrogen-bonding networks . For example, Etter’s graph-set analysis helps classify intermolecular interactions that influence melting behavior . Pairing crystallography with thermal methods (e.g., DSC) provides complementary insights into phase transitions .

Q. What strategies mitigate challenges in reaction mechanism elucidation?

- Isolation of intermediates : Quench reactions at timed intervals and characterize intermediates via MS or NMR .

- Kinetic studies : Monitor reaction rates under varying conditions (e.g., temperature, catalyst loading) to propose rate-determining steps.

- Theoretical modeling : Use Gaussian or ORCA to simulate transition states and validate proposed mechanisms (e.g., cyclocondensation pathways) .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

Q. Table 2. Comparison of Synthetic Yields Under Varied Conditions

| Temperature (°C) | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| −5 to 0 | Ethanol | None | 92 | 90 |

| 25 | THF | Pd(PPh₃)₄ | 85 | 95 |

| 0 | DMF | NaH | 78 | 88 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.